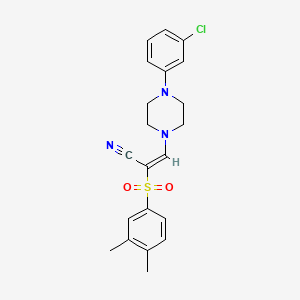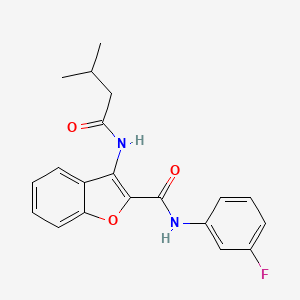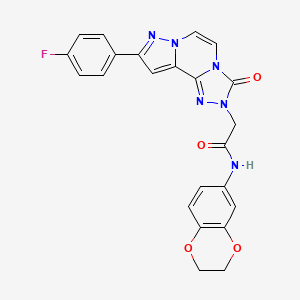
5-Bromo-1-(2-((tert-butoxycarbonyl)amino)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated heterocyclic compounds involves multiple steps, including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is achieved through a sequence of reactions starting from dichloropyridine, followed by cyclization with diethyl maleate, bromination with phosphorus oxybromide or hydrogen bromide, and finally hydrolysis to obtain the desired product . Similarly, the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamides involves a selective Sandmeyer reaction on diaminopyrazole, demonstrating the versatility of bromination reactions in heterocyclic chemistry .
Molecular Structure Analysis
The molecular structure of brominated heterocyclic compounds is characterized using techniques such as NMR, MS, and X-ray crystallography. For example, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was determined, revealing its monoclinic space group and unit cell parameters . These structural analyses are crucial for understanding the molecular geometry, electronic configuration, and potential interaction sites for further chemical reactions.
Chemical Reactions Analysis
Brominated heterocycles often undergo various chemical reactions due to the presence of reactive bromine atoms. These reactions include nucleophilic substitution, where the bromine atom can be replaced by another nucleophile, and coupling reactions, where the bromine acts as a leaving group to form new carbon-carbon or carbon-heteroatom bonds. The papers do not provide specific reactions for the compound , but the discussed synthesis methods and intermediates suggest that similar brominated pyridines and pyrazoles could undergo such transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocyclic compounds are influenced by their molecular structure. The presence of bromine typically increases the molecular weight and density, as seen in the reported crystallographic data . The reactivity of these compounds is also affected by the electron-withdrawing effect of the bromine atom, which can activate adjacent positions for further chemical reactions. The solubility, boiling and melting points, and stability of these compounds can vary widely and are determined by their specific functional groups and molecular framework.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Organic Reactions
5-Bromo-1-(2-((tert-butoxycarbonyl)amino)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is involved in complex organic syntheses and reactions. For instance, it has a role in the asymmetric synthesis of N-tert-butoxycarbonyl α-amino acids, contributing to the production of derivatives like (5S,6R)-4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one, which highlights its importance in stereoselective coupling and the use of organometallic reagents (Williams et al., 2003). Additionally, it is utilized in the synthesis of pyridonecarboxylic acids and their analogs, which are significant in the field of antibacterial agents (Egawa et al., 1984).
Heterocyclic Compound Synthesis
This chemical plays a crucial role in the synthesis of heterocyclic compounds. For example, it's used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, indicating its versatility in cyclocondensation reactions (Lebedˈ et al., 2012). Moreover, it's involved in the preparation of 2-(heterocyclyl)thikno[3,2-b]pyridine derivatives, although these specific compounds did not exhibit notable antibacterial activity (Elliott et al., 1987).
Advanced Organic Chemistry and Protective Reactions
This compound is significant in advanced organic chemistry, especially in reactions requiring protection of functional groups. For instance, it is part of the synthesis involving 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene, showcasing its role in divergent and solvent-dependent reactions leading to products like 1-amino-pyrroles and pyridazines (Rossi et al., 2007). It also contributes to the preparation and Diels‐Alder reaction of 2‐Amido Substituted Furans like tert‐Butyl 3a‐Methyl‐5‐Oxo‐2,3,3a,4,5,6‐Hexahydroindole‐1‐Carboxylate, emphasizing its role in protective amine reactions and cycloaddition processes (Padwa et al., 2003).
Mecanismo De Acción
Target of action
Compounds with similar structures, such as indole phytoalexins, have been shown to exhibit anticancer and antiproliferative effects against human cancer cell lines .
Result of action
Similar compounds have been shown to have antiproliferative effects, suggesting that it might inhibit cell growth or division .
Propiedades
IUPAC Name |
5-bromo-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O5/c1-13(2,3)21-12(20)15-4-5-16-7-8(14)6-9(10(16)17)11(18)19/h6-7H,4-5H2,1-3H3,(H,15,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJCBZUGXPEUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(C=C(C1=O)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2507103.png)

![2-(2-methoxyphenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2507105.png)

![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2507109.png)


![3-(3,4-dimethylphenyl)-4-oxo-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2507117.png)
![N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide](/img/structure/B2507118.png)
![Methyl 4-((2-(diethylamino)ethyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2507119.png)

![1-[(4-Chloro-3-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B2507123.png)